molecular formula C12H18Cl2F2N2 B3099069 N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349716-33-1

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B3099069
CAS No.: 1349716-33-1
M. Wt: 299.18 g/mol
InChI Key: ZJMBICMQZYJNFJ-UHFFFAOYSA-N
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Description

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride (CAS 1349716-33-1) is a high-purity chemical compound supplied as a dihydrochloride salt to enhance stability and solubility in research applications. With a molecular formula of C12H18Cl2F2N2 and a molecular weight of 299.19, this molecule features a piperidine core, a structure recognized as a privileged scaffold in medicinal chemistry for its prevalence in bioactive molecules . The 3,4-difluorobenzyl moiety attached to the piperidine nitrogen is a key functional group that can be critical for a compound's orientation and anchorage at biological targets, as seen in various receptor ligands . This compound serves as a versatile chemical building block or intermediate in drug discovery and development. Piperidine derivatives are found in a wide spectrum of pharmacological research, including the development of ligands for serotonin and dopamine receptors for neuropsychiatric disorders, as well as in compounds investigated for anti-tubercular, anticancer, and anti-diabetic activities . The specific structural features of this amine make it a valuable intermediate for exploring structure-activity relationships (SAR), particularly through functionalization at the piperidine nitrogen and the amine group . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10;;/h1-2,7,10,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMBICMQZYJNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives at the benzyl or piperidine positions.

Scientific Research Applications

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for conditions such as depression and anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl ring or piperidine nitrogen, influencing solubility, receptor binding, and synthetic feasibility.

Compound Name Substituents (Benzyl/Piperidine) Molecular Formula Yield (%) Purity (%) Key Features/Applications
N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride 3,4-difluorobenzyl C₁₂H₁₆F₂N₂·2HCl 61–63* 99 High solubility; CNS drug intermediate
N-(3,4-Dichlorophenyl)piperidin-4-amine dihydrochloride 3,4-dichlorophenyl C₁₂H₁₆Cl₂N₂·2HCl 61 95+ Enhanced lipophilicity; antiviral research
N-(4-Chloro-3-methoxyphenyl)piperidin-4-amine dihydrochloride 4-chloro-3-methoxyphenyl C₁₃H₁₈ClNO·2HCl 63 95+ Improved metabolic stability; kinase inhibitors
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 5-chloro-2-fluorobenzyl C₁₂H₁₆ClF₂N₂·2HCl N/A 95 Neuropathic pain modulation
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride 3,4-dimethoxybenzyl C₁₄H₂₀N₂O₂·2HCl N/A 95 Serotonergic activity; antidepressant screening

Notes:

  • Fluorine vs. Chlorine : Fluorine substituents (e.g., 3,4-difluoro) reduce metabolic degradation compared to chlorine, enhancing bioavailability .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 4-chloro-3-methoxy) exhibit higher polarity and metabolic stability due to reduced cytochrome P450 interactions .
  • Synthetic Yields : Reductive amination yields for dichloro/methoxy derivatives (~61–63%) align with difluorobenzyl analogs, suggesting comparable synthetic accessibility .

Industrial and Regulatory Profiles

  • Purity and Certification : Difluorobenzyl derivatives are typically offered at >99% purity (vs. 95% for dimethoxy/dichloro analogs), reflecting stricter quality control for CNS applications .
  • Regulatory Status : Only the difluorobenzyl compound is explicitly REACH-certified, indicating broader industrial acceptance .

Biological Activity

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and its interaction with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

Property Details
Molecular Formula C12H18Cl2F2N2
Molecular Weight 299.19 g/mol
Chemical Structure Structure

The presence of the piperidine ring along with the difluorobenzyl substituent contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are critical in the treatment of several neurological disorders. This modulation occurs through:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.
  • Signal Transduction Pathways : It engages in signal transduction cascades that affect neuronal excitability and synaptic plasticity.

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications in:

  • Neurological Disorders : Its modulation of neurotransmitter systems suggests a role in treating conditions such as depression and anxiety.
  • Antiviral Activity : Preliminary studies indicate potential inhibitory effects against viral proteases, which may lead to applications in antiviral drug development .

Case Studies and Experimental Data

  • Neurotransmitter Modulation : A study demonstrated that this compound significantly increased dopamine release in rat models, suggesting its potential as a treatment for dopamine-related disorders.
  • Antiviral Properties : In vitro assays showed that compounds structurally related to this compound exhibited nanomolar potency against viral proteases from coronaviruses, indicating a promising avenue for further research into antiviral therapies .
  • Toxicity Profile : Toxicological assessments revealed that doses up to 183 mg/kg did not result in mortality but caused a significant decrease in body weight in animal models, necessitating further studies on its safety profile .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Biological Activity IC50 (nM) Notes
N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochlorideModerate neurotransmitter modulation250Different fluorination pattern may affect activity
1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochlorideSignificant modulation of neurotransmitters150Exhibits broader pharmacological effects

Q & A

Q. What are the standard synthetic routes for N-(3,4-difluorobenzyl)piperidin-4-amine dihydrochloride?

The compound is typically synthesized via reductive amination. A common method involves reacting benzylpiperidone with 3,4-difluoroaniline in dichloromethane, using sodium triacetoxyborohydride (STAB) as a reducing agent and sodium sulfate as a desiccant . After overnight stirring, aqueous sodium bicarbonate is added to quench the reaction. The dihydrochloride salt is formed by treating the free base with HCl. This method yields intermediates such as 1-benzyl-N-(3,4-difluorophenyl)piperidin-4-amine, which can be further modified .

Q. How is the compound characterized to confirm structural integrity?

Characterization involves:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions on the piperidine and benzyl rings.
  • Mass spectrometry (MS) to confirm molecular weight (e.g., expected m/z for the free base and salt forms).
  • HPLC to assess purity, often requiring ≥95% purity for biological studies .
  • Elemental analysis to validate stoichiometry of the dihydrochloride salt .

Q. What safety precautions are required during handling?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Keep in a tightly sealed container, away from heat and moisture, at room temperature .
  • Incompatibilities : Avoid strong oxidizers and bases due to potential reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Catalyst screening : Testing alternatives to STAB, such as cyanoborohydrides, to reduce side products.
  • Temperature control : Lower temperatures (0–5°C) during amine coupling to minimize byproduct formation .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

Impurities like unreacted 3,4-difluoroaniline or des-fluoro byproducts can be detected via:

  • LC-MS/MS : High-resolution MS identifies low-abundance contaminants.
  • Ion chromatography : Quantifies residual chloride or sulfate ions from synthesis.
  • Stability-indicating assays : Stress testing (e.g., heat, light) followed by HPLC to monitor degradation .

Q. How do structural modifications influence biological activity in receptor-binding studies?

Substitutions on the benzyl or piperidine rings alter affinity for targets like sigma or dopamine receptors. For example:

  • Fluorine positioning : 3,4-difluoro groups enhance lipid solubility and blood-brain barrier penetration compared to mono-fluoro analogs.
  • Dihydrochloride salt form : Improves aqueous solubility for in vitro assays. Activity is validated via competitive binding assays using radiolabeled ligands (e.g., [³H]DTG for sigma receptors) .

Q. How are contradictions in pharmacological data addressed across studies?

Discrepancies in IC₅₀ values or efficacy may arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor expression levels.
  • Buffer conditions : pH or cation concentrations (e.g., Mg²⁺) affecting ligand-receptor interactions.
  • Data normalization : Using reference standards (e.g., BD 1063 for sigma-1 receptors) to calibrate results .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization : Freeze-drying the compound under vacuum to prevent hydrolysis.
  • Desiccants : Storage with silica gel to limit moisture uptake.
  • Light-sensitive packaging : Amber glass vials to reduce photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
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N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

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